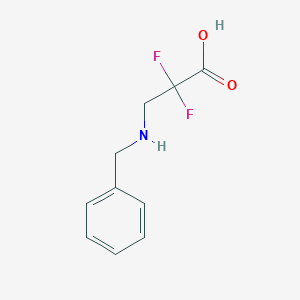

3-(Benzylamino)-2,2-difluoropropanoic acid

Description

Significance of Fluorine Incorporation in Bioactive Molecules and Biomaterials

The strategic placement of fluorine in a molecule can profoundly influence its biological activity and physical properties. Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. This duality allows for the substitution of hydrogen with fluorine with minimal steric perturbation, while inducing significant electronic changes.

Key effects of fluorine incorporation include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450. This can enhance the in vivo half-life of a drug.

Binding Affinity and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and selectivity. Fluorine can also participate in non-covalent interactions, such as hydrogen bonds and multipolar interactions.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to stereoelectronic effects, which can be crucial for optimal interaction with a biological receptor.

Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH.

These properties have made fluorinated compounds ubiquitous in pharmaceuticals, with a significant percentage of commercial drugs containing at least one fluorine atom.

Overview of α,α-Difluorinated Amino Acids in Academic Research

Within the broader class of fluorinated amino acids, α,α-difluorinated amino acids have garnered considerable attention. The presence of two fluorine atoms on the α-carbon imparts unique conformational constraints and electronic properties. Research in this area has largely focused on their synthesis and incorporation into peptides to create novel therapeutics and research tools.

Several synthetic strategies have been developed to access these valuable building blocks. One common approach involves the Reformatsky reaction, which utilizes an organozinc reagent derived from an α-bromo-α,α-difluoroester. This method allows for the construction of the carbon skeleton and the introduction of the difluoromethylene group in a single step.

The incorporation of α,α-difluorinated amino acids into peptides has been shown to:

Induce specific secondary structures, such as turns and helices.

Increase resistance to enzymatic degradation by peptidases.

Serve as probes for studying enzyme mechanisms, where the difluoromethylene group can act as a stable mimic of a hydrated carbonyl group.

Contextualizing 3-(Benzylamino)-2,2-difluoropropanoic acid within Difluorinated Amino Acid Research

This compound is a derivative of 3-amino-2,2-difluoropropanoic acid, also known as α,α-difluoro-β-alanine. This compound is of interest as a building block for the synthesis of more complex molecules, such as peptidomimetics and other potential therapeutic agents. The benzyl (B1604629) group serves as a protecting group for the amine functionality, which can be removed in a later synthetic step.

A practical synthesis for the parent compound, 3-amino-2,2-difluoropropanoic acid, has been described, which proceeds through a dibenzyl-protected intermediate. researchgate.net This synthetic route involves the Reformatsky reaction of ethyl bromodifluoroacetate with N,N-(dibenzyl)-1H-benzotriazolyl-1-methylamine, which yields the fully protected α,α-difluoro-β-amino acid. researchgate.net Subsequent deprotection of the dibenzylamino group would provide the free amino acid. Therefore, this compound represents a key intermediate in accessing this important class of fluorinated amino acids.

The physicochemical properties of the parent compound, 3-amino-2,2-difluoropropanoic acid, highlight the impact of the gem-difluoro group.

| Property | Value |

| Molecular Formula | C3H5F2NO2 |

| Molecular Weight | 125.07 g/mol |

| Appearance | White crystalline solid cymitquimica.com |

| Solubility | Soluble in polar solvents cymitquimica.com |

The presence of the benzyl group in this compound would significantly increase its lipophilicity compared to the parent compound, a property that can be exploited in its purification and subsequent chemical transformations. While specific research applications of this compound are not extensively documented in publicly available literature, its role as a protected precursor to α,α-difluoro-β-alanine positions it as a valuable tool for researchers in medicinal chemistry and chemical biology.

Structure

3D Structure

Properties

Molecular Formula |

C10H11F2NO2 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

3-(benzylamino)-2,2-difluoropropanoic acid |

InChI |

InChI=1S/C10H11F2NO2/c11-10(12,9(14)15)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,14,15) |

InChI Key |

IGNGRPMMUZRMOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C(=O)O)(F)F |

Origin of Product |

United States |

Molecular Recognition and Enzyme Interaction Mechanisms of Difluorinated Amino Acid Analogues

Modulating Protein-Ligand and Protein-Protein Interactions

The gem-difluoromethylene group (CF2) in 3-(Benzylamino)-2,2-difluoropropanoic acid is anticipated to significantly modulate its interactions with biological macromolecules. This modulation arises from a combination of steric and electronic effects imparted by the fluorine atoms.

Impact of Fluorine on Hydrogen Bonding Networks

Furthermore, the high electronegativity of the fluorine atoms can influence the acidity of neighboring protons and the basicity of the amino group, thereby altering the strength of conventional hydrogen bonds formed by these moieties. This electronic perturbation can subtly remodel the hydrogen-bonding network at the protein-ligand interface, potentially leading to enhanced binding or altered selectivity.

Halogen Bonding Interactions in Biological Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic partner (a Lewis base) such as an oxygen, nitrogen, or sulfur atom. While more commonly associated with heavier halogens like chlorine, bromine, and iodine, fluorine can participate in halogen bonds, particularly when attached to an electron-withdrawing group, which can create a region of positive electrostatic potential (a σ-hole) on the fluorine atom. However, fluorine is generally considered a poor halogen bond donor. The C-F bond's fluorine atoms are more likely to act as hydrogen bond acceptors.

Conformational Effects of Difluorination on Molecular Recognition

The introduction of a gem-difluoro group on the carbon adjacent to the amino group in this compound is expected to have a significant impact on its conformational preferences. The C-F bonds are longer than C-H bonds, and the fluorine atoms are larger than hydrogen, leading to increased steric bulk. This steric hindrance can restrict the rotation around the Cα-Cβ bond, favoring specific rotamers that orient the benzylamino and carboxylic acid groups in a well-defined spatial arrangement.

This conformational restriction can be advantageous for protein binding, as it reduces the entropic penalty upon binding to a rigid receptor site. By pre-organizing the molecule into a bioactive conformation, the gem-difluoro substitution can lead to higher binding affinity. Studies on other β,β-difluoro amino acids have shown that the difluoromethylene group can act as a bioisostere of a ketone or an ether, potentially influencing protein structure and recognition.

| Conformational Parameter | Effect of gem-Difluorination | Reference |

| Rotational Barrier (Cα-Cβ) | Increased due to steric hindrance from fluorine atoms. | nih.gov |

| Preferred Torsion Angles | Favors specific staggered conformations to minimize gauche interactions. | nih.gov |

| Bioisosteric Mimicry | The CF2 group can mimic carbonyl or ether functionalities. | nih.gov |

Role in Enzyme Inhibition and Substrate Mimicry

Difluorinated amino acid analogues are well-known for their potential as enzyme inhibitors. The strong electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the molecule, making it a mimic of a substrate's transition state or an irreversible inhibitor.

Mechanism-Based Inhibition by Fluorinated Amino Acids

Mechanism-based inhibitors, also known as suicide substrates, are unreactive compounds that are converted into a highly reactive species by the target enzyme's catalytic machinery. This reactive species then forms a covalent bond with an active site residue, leading to irreversible inhibition.

In the case of this compound, if it were to be recognized by an enzyme that processes β-amino acids, the gem-difluoro group could serve as a latent reactive site. For instance, an enzyme-catalyzed elimination of one of the fluorine atoms could generate a highly electrophilic α,β-unsaturated intermediate. This intermediate could then be attacked by a nucleophilic amino acid residue in the enzyme's active site, leading to covalent modification and inactivation of the enzyme. The stability of the C-F bond makes the initial compound inert, but enzymatic processing can unmask its reactivity.

| Enzyme Class | Potential Inhibition Mechanism involving β,β-difluoro Amino Acids |

| Aminotransferases | Formation of a stable external aldimine, followed by elimination of fluoride (B91410) to generate a reactive Michael acceptor. |

| Decarboxylases | Enzymatic decarboxylation could be followed by elimination of fluoride to form a reactive species. |

| Synthases | The analogue could act as a competitive inhibitor by mimicking the substrate. |

Suicide Substrate Design Principles

The design of suicide substrates based on fluorinated amino acids relies on several key principles. The inhibitor must be a substrate for the target enzyme, allowing it to enter the active site and undergo the initial steps of the catalytic cycle. The fluorinated functional group must be positioned in such a way that it is transformed into a reactive species only after the enzyme has acted upon the molecule.

For this compound to act as a suicide substrate, an enzyme would need to recognize it and initiate a catalytic process that leads to the elimination of a fluoride ion. For example, an enzyme that abstracts the α-proton could trigger a β-elimination of fluoride. The resulting α,β-difluoro-α,β-unsaturated carbonyl compound would be a potent Michael acceptor, susceptible to nucleophilic attack from the enzyme. The benzyl (B1604629) group on the nitrogen atom would play a crucial role in the initial recognition and binding of the compound to the enzyme's active site, potentially conferring specificity.

Targeting Specific Enzyme Classes (e.g., PLP-dependent enzymes, peptidases, kinases)

The introduction of fluorine into amino acid analogues is a strategic approach in medicinal chemistry to develop potent and selective enzyme inhibitors. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine (C-F) bond, can significantly alter the chemical and physical characteristics of a molecule without dramatically increasing its size. numberanalytics.com In compounds like this compound, which is an α,α-difluoro-β-amino acid, the gem-difluoro group acts as a powerful modulator of biological activity, enabling the targeting of specific enzyme classes. nih.gov

PLP-Dependent Enzymes: Pyridoxal-5′-phosphate (PLP) is a versatile cofactor essential for a vast number of enzymatic reactions involving amino acids, such as transamination, decarboxylation, and racemization. nih.govnih.gov PLP-dependent enzymes function by forming a Schiff base between the amino acid substrate and the PLP cofactor. ebi.ac.uk The unparalleled catalytic power of PLP stems from its ability to act as an "electron sink," stabilizing reaction intermediates. nih.gov

Fluorinated amino acid analogues are known to be effective inhibitors of PLP-dependent enzymes. mdpi.com The potent electron-withdrawing nature of the difluoromethyl group can significantly influence the reaction pathway. For an analogue like this compound, the C-F bonds can facilitate the abstraction of the α-proton and stabilize the resulting carbanionic intermediate. This stabilization can lead to the formation of a highly stable, conjugated species that effectively inactivates the enzyme, a mechanism characteristic of suicide inhibition. mdpi.comnih.gov

Peptidases: Peptidases (or proteases) are enzymes that catalyze the cleavage of peptide bonds in proteins. Many important classes, such as serine and cysteine proteases, rely on a nucleophilic residue in their active site to attack the carbonyl carbon of the peptide bond, forming a tetrahedral intermediate. nih.gov Fluorinated analogues, particularly α-fluorinated ketones and amino acids, have been successfully developed as potent peptidase inhibitors. nih.govnih.govnih.gov

The α,α-difluoro group in a β-amino acid structure, as seen in this compound, makes the adjacent carbon atom highly electrophilic. This enhanced electrophilicity can make the molecule a target for nucleophilic attack by an active site residue (e.g., the hydroxyl group of serine). This can lead to the formation of a stable, covalent hemiacetal-like adduct, which mimics the tetrahedral transition state of peptide bond cleavage but is far more resistant to breakdown, thus inhibiting the enzyme. nih.gov

Kinases: Kinases are a critical class of enzymes that regulate cellular processes by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate. scispace.com The design of kinase inhibitors is a major focus of drug discovery. nih.gov While this compound is not a typical kinase inhibitor scaffold, the incorporation of fluorinated groups is a common strategy in the field. researchgate.net The difluoromethyl moiety can significantly alter a molecule's properties, such as lipophilicity and its ability to form hydrogen bonds or other non-covalent interactions within the ATP-binding pocket of a kinase. researchgate.netmdpi.com The introduction of fluorine can lead to enhanced binding affinity and selectivity by modifying the electronic distribution and conformational preferences of the inhibitor. mdpi.com

| Target Enzyme Class | General Inhibitory Mechanism by Difluoro-Analogues | Key Structural Feature and Effect |

|---|---|---|

| PLP-Dependent Enzymes | Formation of a stable intermediate that inactivates the enzyme (Suicide Inhibition). mdpi.com | The gem-difluoro group acts as an electron sink, stabilizing carbanionic intermediates. nih.gov |

| Peptidases (e.g., Serine Proteases) | Formation of a stable, covalent adduct mimicking the tetrahedral transition state. nih.gov | Electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent carbon, promoting nucleophilic attack. nih.gov |

| Kinases | Modulation of binding affinity and selectivity within the ATP-binding pocket. researchgate.net | Fluorine alters lipophilicity, conformation, and non-covalent interactions. mdpi.com |

Stereoelectronic Effects of Vicinal Difluorination on Biological Activity

Stereoelectronic effects, which describe the influence of orbital interactions on the shape and stability of a molecule, are critical in the design of bioactive compounds. The strategic placement of fluorine atoms can enforce specific molecular conformations, thereby enhancing binding to a biological target. researchgate.net

In molecules with vicinal difluorination (fluorine atoms on adjacent carbons), a primary stereoelectronic interaction is the gauche effect. nih.gov This effect describes the tendency of 1,2-difluoroethane (B1293797) and related structures to favor a conformation where the two fluorine atoms are gauche (at a ~60° dihedral angle) rather than anti (180°). This preference is attributed to a stabilizing hyperconjugative interaction between the σ orbital of a C-H bond and the antibonding σ* orbital of the adjacent C-F bond (σCH → σ*CF). nih.govnih.gov Exploiting this conformational bias is an emerging strategy in molecular design, allowing chemists to create acyclic molecules that mimic the rigid scaffolds of natural products. researchgate.netbris.ac.uk

While the principles of vicinal difluorination are powerful, the compound this compound features a geminal difluorination (both fluorine atoms on the same carbon). This arrangement imparts its own distinct and powerful stereoelectronic effects that significantly influence biological activity. rsc.org The dominant effect of the gem-difluoro group is a strong inductive electron withdrawal from the carbon atom to which they are attached. numberanalytics.com

This inductive effect has several critical consequences:

pKa Modulation: The electron-withdrawing CF2 group significantly lowers the pKa of both the neighboring carboxylic acid and the amino group. This alteration of acidity and basicity can profoundly impact the ionization state of the molecule within the specific pH environment of an enzyme's active site, affecting crucial ionic interactions required for binding and catalysis. numberanalytics.com

Conformational Constraint: The gem-difluoro group influences the local geometry and conformational preferences of the molecule. nih.govrsc.org The C-F bonds can engage in dipole-dipole interactions and hyperconjugation that favor specific rotamers, pre-organizing the molecule into a conformation that may be more favorable for binding to a target enzyme. nih.gov

Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluoro motif highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase the biological half-life of a compound. nih.gov

Integration of 3 Benzylamino 2,2 Difluoropropanoic Acid into Peptidomimetics and Engineered Proteins

Design and Synthesis of Peptidomimetics Containing Difluorinated Amino Acid Residues

The design of peptidomimetics often aims to replicate the biological activity of a native peptide while improving its pharmacological properties, such as stability and bioavailability. Difluorinated amino acids, including 3-(Benzylamino)-2,2-difluoropropanoic acid, are particularly useful in this regard. Their synthesis and incorporation into peptide sequences can be achieved through established methods of solid-phase peptide synthesis (SPPS). nih.gov The synthesis of the fluorinated amino acid building block itself can be accomplished through various organic synthesis routes, often involving the fluorination of a suitable precursor. nih.govrsc.org

The introduction of this compound into a peptide backbone can enforce specific conformational constraints. The bulky benzylamino group and the gem-difluoro substitution can restrict the rotational freedom around the peptide bonds, influencing the secondary structure of the peptide. This conformational rigidity can be advantageous in locking the peptidomimetic into a bioactive conformation, thereby enhancing its binding affinity to a target receptor. nih.govmdpi.comlifechemicals.com

Furthermore, the difluoromethylene group can act as a non-hydrolyzable surrogate for an amide bond, a common site of enzymatic degradation. While not a direct replacement in the backbone, the electronic effects of the fluorine atoms can influence the adjacent amide bonds, making them less susceptible to hydrolysis. researchgate.net This strategy is part of a broader approach in peptidomimetic design to replace labile functionalities with more robust isosteres.

A primary challenge in the therapeutic application of peptides is their rapid degradation by proteases. The incorporation of unnatural amino acids like this compound is a well-established strategy to enhance proteolytic stability. nih.govspringernature.comgoogle.com The presence of the difluoroalkyl group can sterically hinder the approach of proteases to the scissile amide bonds. Moreover, the strong electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the adjacent peptide bonds, rendering them less recognizable by the active sites of proteolytic enzymes. researchgate.net

Systematic studies have shown that the position of the fluorinated residue relative to the cleavage site and the specific enzyme involved are critical factors in determining the extent of stabilization. nih.govresearchgate.net While fluorination does not universally guarantee increased stability, it often leads to a significant reduction in the rate of enzymatic degradation, thereby prolonging the biological half-life of the peptide conjugate. nih.gov

Table 1: Impact of Fluorinated Amino Acid Incorporation on Peptide Properties

| Property | Effect of Incorporating Difluorinated Amino Acids | References |

| Conformational Flexibility | Reduced due to steric hindrance and electronic effects of the difluoro group. | nih.gov, mdpi.com, lifechemicals.com |

| Proteolytic Stability | Generally increased due to steric shielding and altered electronic character of adjacent amide bonds. | nih.gov, springernature.com, google.com, nih.gov, researchgate.net |

| Binding Affinity | Can be enhanced by locking the peptide into a bioactive conformation. | nih.gov |

| Hydrophobicity | Increased due to the presence of fluorine atoms. | nih.gov |

Fluorinated Amino Acids in Protein Engineering and Design

The unique properties of fluorinated amino acids extend beyond peptidomimetics and are increasingly utilized in the field of protein engineering. nih.govrsc.org The ability to introduce fluorine into the protein structure allows for the fine-tuning of protein stability, folding, and function. nih.gov

The incorporation of fluorinated residues can significantly influence the conformational landscape of a protein. nih.govrsc.orgnih.gov The increased hydrophobicity of fluorinated side chains can strengthen the hydrophobic core, a key driving force in protein folding. nih.gov This can lead to more stable folded states and potentially alter the folding pathway. For instance, replacing leucine (B10760876) residues with hexafluoroleucine in the hydrophobic core of a model protein has been shown to dramatically increase its stability. nih.gov While this compound is not a direct analog of a natural amino acid, its incorporation would be expected to introduce localized conformational changes due to its unique steric and electronic properties.

A major advantage of incorporating fluorinated amino acids into proteins is the enhancement of their thermal and chemical stability. springernature.comrsc.orgnih.gov The high strength of the carbon-fluorine bond and the increased hydrophobicity of fluorinated residues contribute to this stabilization. acs.org Proteins containing fluorinated amino acids often exhibit higher melting temperatures and greater resistance to denaturation by chemical agents. nih.gov This enhanced stability is attributed to more favorable packing interactions within the protein core and an increased hydrophobic effect. google.comacs.org

Table 2: Thermodynamic Stability of a Model Protein (α4H) and its Fluorinated Analog (α4F3a)

| Protein | Description | ΔG°fold (kcal/mol) | Reference |

| α4H | Hydrophobic core contains leucine (Leu) at each 'a' and 'd' position. | -18.0 ± 0.2 | nih.gov |

| α4F3a | Leu residues at the three 'a' positions are substituted for hexafluoroleucine (hFLeu). | -27.6 ± 0.1 | nih.gov |

Fluorine atoms can serve as valuable probes in X-ray crystallography for determining protein structures. acs.org Due to its high electron density, fluorine can produce a strong signal in electron density maps, aiding in the accurate determination of atomic positions. libretexts.org The incorporation of fluorinated amino acids at specific sites can provide high-resolution structural information about that region of the protein. Furthermore, the minimal structural perturbation often caused by isosteric fluorine substitution allows for the study of the native-like protein structure with enhanced phasing power. nih.gov The use of 19F NMR, in conjunction with X-ray crystallography, can also provide dynamic information about protein structure and interactions. nih.govnih.gov

Applications in Chemical Probes and Biosensors (e.g., 19F NMR probes)

A comprehensive review of scientific literature reveals a lack of specific studies detailing the application of this compound as a chemical probe or biosensor. Consequently, there are no established research findings or data tables to report on its direct use in these contexts, including as a ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) probe.

The utility of fluorinated compounds, particularly amino acids, as ¹⁹F NMR probes is a well-established principle in chemical biology. The fluorine nucleus possesses favorable NMR properties, such as a high gyromagnetic ratio and 100% natural abundance, which lead to high sensitivity. Furthermore, the near-total absence of fluorine in biological systems means that ¹⁹F NMR signals from an introduced probe are free from background interference, allowing for clear and specific observation.

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. This sensitivity allows researchers to monitor changes in protein conformation, ligand binding, or other molecular interactions. When a fluorinated amino acid is incorporated into a peptide or protein, the fluorine signal can serve as a reporter on the status of that specific location within the biomolecule.

In principle, a molecule like this compound, which contains a geminal difluoro group (two fluorine atoms attached to the same carbon), could be a candidate for such applications. The two fluorine atoms are diastereotopic, meaning they are in chemically non-equivalent environments and would be expected to produce distinct signals in an NMR spectrum. The difference in their chemical shifts (Δδ) can be a sensitive indicator of the local conformation and dynamics of the molecule into which it is incorporated.

However, without specific experimental data from studies on this compound, any discussion of its efficacy as a ¹⁹F NMR probe or its application in biosensors remains speculative. The development and characterization of a new chemical probe require extensive research, including its synthesis, incorporation into biological systems, and detailed NMR spectroscopic analysis to validate its responsiveness to the biological event of interest. To date, such research has not been published for this specific compound.

Structure Activity Relationship Sar Studies and Rational Design of Difluorinated Amino Acid Derivatives

Systematic Exploration of Structural Modifications and Their Biological Consequences

The biological activity of 3-(benzylamino)-2,2-difluoropropanoic acid derivatives can be systematically explored by modifying three key regions of the molecule: the aromatic ring of the benzyl (B1604629) group, the linker between the nitrogen and the aromatic ring, and the carboxylic acid moiety. Each modification provides insights into the structural requirements for optimal interaction with a biological target.

Modifications of the Benzyl Group's Aromatic Ring: The electronic and steric properties of the phenyl ring can be tuned by introducing various substituents. For instance, electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -CF3) at different positions (ortho, meta, para) can significantly impact the molecule's charge distribution and ability to form key interactions, such as hydrogen bonds or hydrophobic interactions, within a binding pocket. The position of the substituent is also critical; a bulky group in the ortho position might introduce steric hindrance that could either be detrimental or beneficial for activity, depending on the topology of the target's active site.

Alterations of the Carboxylic Acid: The carboxylic acid group is often a key pharmacophore, participating in ionic interactions or hydrogen bonding with the target protein. Esterification or amidation of this group can probe the necessity of the free carboxylate for activity. Such modifications can also improve cell permeability and oral bioavailability, acting as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

A hypothetical SAR study on a series of N-substituted 3-amino-2,2-difluoropropanoic acid derivatives as inhibitors of a generic enzyme could yield data as presented in the interactive table below. This data illustrates how modifications to the N-benzyl group can influence inhibitory activity, often measured as the half-maximal inhibitory concentration (IC50).

Interactive Data Table: SAR of N-Substituted 3-Amino-2,2-difluoropropanoic Acid Analogs

| Compound ID | R (Substituent on Phenyl Ring) | IC50 (µM) | Notes |

| 1 | H (Benzyl) | 15.2 | Parent compound |

| 2 | 4-Cl | 8.5 | Electron-withdrawing group enhances activity |

| 3 | 4-OCH3 | 25.1 | Electron-donating group decreases activity |

| 4 | 4-CF3 | 5.3 | Strong electron-withdrawing group significantly improves activity |

| 5 | 2-Cl | 30.8 | Steric hindrance from ortho-substituent reduces activity |

| 6 | 4-F | 10.1 | Halogen substitution at para position is favorable |

| 7 | 3-Cl | 12.4 | Meta substitution has a moderate effect |

| 8 | 4-CH3 | 22.7 | Alkyl substitution is not well-tolerated |

This table is a representative example based on general SAR principles and does not reflect actual experimental data for a specific target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For fluorinated compounds like this compound derivatives, QSAR models can provide valuable insights into the physicochemical properties that govern their potency and can be used to predict the activity of novel, unsynthesized analogs.

A typical QSAR model takes the form of an equation:

Biological Activity = f(Molecular Descriptors)

Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. For fluorinated compounds, several descriptors are particularly relevant:

Electronic Descriptors: These describe the electron distribution in the molecule. The high electronegativity of fluorine makes descriptors like atomic charges, dipole moment, and Hammett constants (σ) for aromatic substituents particularly important.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) can quantify the steric influence of different substituents.

Hydrophobic Descriptors: The partition coefficient (logP) is a common measure of a molecule's lipophilicity, which is crucial for membrane permeability and hydrophobic interactions with the target. Fluorination often increases lipophilicity.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that can capture aspects of size, shape, and branching.

For a series of this compound analogs, a QSAR study might reveal an equation like the following hypothetical example:

log(1/IC50) = 0.85 * σ_para + 0.25 * logP - 0.15 * Es_ortho + 2.5

This equation would suggest that:

Electron-withdrawing substituents at the para-position of the benzyl ring (positive coefficient for Hammett constant σ) are beneficial for activity.

Increased lipophilicity (positive coefficient for logP) enhances potency.

Bulky substituents at the ortho-position (negative coefficient for Taft steric parameter Es) are detrimental to activity.

Such models, once validated, can be used to virtually screen libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process.

Interplay of Electronic, Steric, and Conformational Factors in SAR

The biological activity of this compound derivatives is not determined by a single molecular property but rather by a complex interplay of electronic, steric, and conformational factors. The gem-difluoro group at the α-position to the carboxylic acid is a key structural motif that profoundly influences these properties.

Electronic Effects: The two fluorine atoms are highly electron-withdrawing, which has several consequences. Firstly, it increases the acidity of the carboxylic acid proton, which can lead to stronger ionic interactions with positively charged residues in a binding site. Secondly, the CF2 group can lower the pKa of the adjacent amino group, potentially altering its protonation state at physiological pH. This can be crucial for bioavailability and interaction with the target.

Steric Effects: While fluorine is relatively small (van der Waals radius of 1.47 Å, compared to 1.20 Å for hydrogen), the replacement of two hydrogens with two fluorines does increase the steric bulk at the α-carbon. This can influence how the molecule fits into a binding pocket and may restrict the rotational freedom of nearby bonds.

Conformational Effects: The introduction of fluorine can have a significant impact on the conformational preferences of the molecule. The C-F bond is highly polarized, and this can lead to favorable intramolecular interactions, such as the gauche effect, where certain rotamers are stabilized. For instance, the orientation of the N-benzyl group relative to the difluoropropanoic acid backbone may be influenced by electrostatic interactions with the fluorine atoms. These conformational constraints can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing binding affinity.

Rational Design Principles for Enhanced Bioactivity and Selectivity

The insights gained from SAR and QSAR studies, combined with an understanding of the interplay of molecular properties, provide a foundation for the rational design of more potent and selective analogs of this compound.

Enhancing Bioactivity:

Targeted Substitutions: Based on SAR data, substituents can be strategically placed on the benzyl ring to optimize electronic and hydrophobic interactions with the target. For example, if a hydrophobic pocket is identified in the binding site, appending a lipophilic group at the appropriate position can enhance binding affinity.

Bioisosteric Replacements: The phenyl ring can be replaced with other aromatic or heteroaromatic rings to explore new interactions and improve properties like solubility. For instance, replacing a phenyl with a pyridine (B92270) ring could introduce a hydrogen bond acceptor.

Conformational Locking: Introducing cyclic constraints or other rigid elements into the molecule can lock it into its bioactive conformation. This can lead to a significant increase in potency by reducing the entropic cost of binding.

Improving Selectivity:

Exploiting Isoform Differences: Often, a drug target is part of a family of closely related proteins (isoforms). Rational design can exploit subtle differences in the amino acid composition of the binding sites of these isoforms to achieve selectivity. For example, if one isoform has a larger binding pocket, a derivative with a correspondingly larger substituent may bind selectively to that isoform.

Modulating Physicochemical Properties: Selectivity can also be achieved by fine-tuning the physicochemical properties of the molecule. For example, introducing polar groups may favor binding to a target with a more polar active site over a related target with a more hydrophobic site. The introduction of the gem-difluoro group itself can be a key element in achieving selectivity due to its unique electronic and conformational effects.

By applying these rational design principles, medicinal chemists can systematically optimize the structure of this compound to develop derivatives with enhanced therapeutic potential.

Computational Approaches in Characterizing Difluorinated Amino Acid Systems

Molecular Dynamics Simulations for Conformational Sampling and Hydration Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of atoms and molecules over time. For difluorinated amino acids like 3-(Benzylamino)-2,2-difluoropropanoic acid, MD simulations are crucial for exploring the vast landscape of possible three-dimensional shapes (conformations) the molecule can adopt in solution. acs.orgnih.govbiorxiv.org This sampling is essential for understanding how the rigid and electronically distinct C-F bonds influence the flexibility of the amino acid backbone and the orientation of its side chains.

Furthermore, MD simulations are extensively used for hydration analysis, which examines the intricate interactions between the amino acid and surrounding water molecules. These simulations can reveal the structure and dynamics of the hydration shell, providing insights into how fluorination impacts solubility and interactions with other biomolecules. nih.govpnas.org

Hydrophobicity of Fluorinated Amino Acids and its Origins

The hydrophobicity of an amino acid is a key determinant of protein folding and stability. While fluorination is often assumed to increase hydrophobicity, studies show the relationship is complex. rsc.orgrsc.org The hydrophobicity of fluorinated compounds is sometimes described as "polar hydrophobicity" due to the unique nature of the carbon-fluorine bond. nih.govpnas.org This bond is highly polar due to fluorine's extreme electronegativity, yet it is weakly polarizable. pnas.org

Computational studies have demonstrated that the number of fluorine atoms is a poor predictor of the change in hydration free energy (ΔGHyd), a key measure of hydrophobicity. rsc.orgrsc.org For instance, simulations of various fluorinated amino acids show that fluorination can lead to changes in ΔGHyd ranging from -1.5 to +2 kcal/mol. rsc.orgrsc.org The origins of these changes are twofold:

Direct Side Chain-Water Interactions: Fluorination directly alters the electrostatic and van der Waals interactions between the amino acid side chain and water.

Conformational Effects: The introduction of fluorine can change the preferred conformation of the amino acid, which in turn affects how the polar backbone interacts with water, altering the number of backbone-water hydrogen bonds. rsc.orgmpg.de

| Amino Acid Type | Interaction Energy with Water (ΔE_int) (kcal/mol) | Hydrophobicity Interpretation |

| α-aminobutyric acid (Abu) | -0.91 | Hydrophobic |

| Monofluoroethylglycine (MfeGly) | -3.94 | Most Hydrophobic (in this set) |

| Difluoroethylglycine (DfeGly) | -2.72 | Hydrophobic |

| Trifluoroethylglycine (TfeGly) | -1.77 | Hydrophobic |

| Water-Water Interaction | -5.85 | Reference for favorable interaction |

This table, based on quantum mechanical calculations, shows that while all listed amino acids are hydrophobic (less favorable interaction energy with water than water itself), the degree of hydrophobicity does not scale linearly with the number of fluorine atoms. Source: rsc.org

Water-Fluorine Interactions and Their Influence on Hydration Free Energy

The interaction between water and organic fluorine is a subject of intense study. Unlike the hydrogen in C-H bonds, the fluorine in a C-F bond is not considered a hydrogen bond donor, and its ability to act as a hydrogen bond acceptor is debated, though computational and experimental evidence suggests it can participate in weak hydrogen-bond-like interactions. nih.gov The primary interactions are electrostatic, where the negative partial charge on the fluorine atom interacts with the positive partial charges on the hydrogen atoms of water. pnas.orgnih.gov

These interactions can have a significant impact on the local water structure. Ultrafast fluorescence spectroscopy and MD simulations have shown that fluorinated side chains can exert an "electrostatic drag" on neighboring water molecules, slowing down their reorientational motion at the protein surface. nih.govpnas.org

The hydration free energy (ΔGHyd), which quantifies the energy change when a molecule is transferred from a vacuum to water, is a critical parameter. rsc.org Free energy perturbation (FEP) and other computational methods are used to calculate ΔGHyd. rsc.orgresearchgate.net These calculations show that fluorination alters ΔGHyd by modifying both the direct interactions with water and by inducing conformational changes that affect how the rest of the molecule is solvated. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed view of the electronic structure of a molecule. These methods are used to understand the fundamental properties of molecules like this compound, including bond strengths, charge distributions, and chemical reactivity. nih.gov For complex systems, QC calculations are often combined with molecular mechanics in hybrid QM/MM approaches to balance accuracy and computational cost. nih.gov

Analysis of C-F Bond Properties and Neighboring Group Effects

| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |

| CH₃–F | 115 | 1.39 |

| CH₃–H | 104.9 | 1.09 |

| CH₃–Cl | 83.7 | 1.78 |

| CH₃–Br | 72.1 | 1.93 |

| CH₃–I | 57.6 | 2.14 |

This table compares the C-F bond to other carbon-halogen and carbon-hydrogen bonds, highlighting its exceptional strength and short length. Source: wikipedia.org

Neighboring group effects , also known as anchimeric assistance, describe the influence of adjacent functional groups on a reaction center or bond properties. quora.comwikipedia.org In this compound, the gem-difluoro group is flanked by an amino group (benzylamino) and a carboxylic acid group. Quantum chemical calculations are essential to determine how these electron-withdrawing (carboxylic acid) and potentially electron-donating (amino) groups influence the properties of the C-F bonds. For example, the neighboring cyano group in pentafluorobenzonitrile (B1630612) increases the electrophilic character of the ortho C-F bond. researchgate.net Similarly, the electronic properties of the C-F bonds in the target molecule will be modulated by intramolecular interactions with the amino and carboxyl functions.

Prediction of Spectroscopic Signatures (e.g., 19F NMR chemical shifts)

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive tool for studying fluorinated molecules because the ¹⁹F chemical shift is highly responsive to the local electronic environment. nih.govnih.govnsf.gov A major application of quantum chemical calculations is the prediction of these ¹⁹F NMR chemical shifts. acs.orgrsc.org

Accurate prediction requires sophisticated computational methods, often involving density functional theory (DFT), and proper sampling of molecular conformations, for instance by averaging calculations over hundreds of snapshots from an MD simulation. nih.govuni-muenchen.de Such calculations can help assign experimental NMR signals to specific fluorine atoms in a molecule and provide insight into the molecule's conformation and interactions in solution. nih.gov The large chemical shift range of ¹⁹F NMR makes it possible to distinguish between subtle conformational changes or binding events, which computational predictions can help to interpret. nsf.govillinois.edu

Force Field Development and Validation for Fluorinated Amino Acid Residues

The accuracy of MD simulations is fundamentally dependent on the quality of the force field, which is a set of parameters and equations that defines the potential energy of the system. Standard protein force fields, such as AMBER and CHARMM, are not parameterized for unnatural amino acids, including fluorinated ones. acs.orgnih.gov Therefore, a critical step in studying these molecules is the development and validation of specific force field parameters. acs.orgrsc.orgnih.gov

The process involves several steps:

Parameter Derivation: New parameters for bond lengths, angles, dihedral angles, and atomic charges involving the fluorine atoms must be derived. Atomic charges are particularly crucial and are often derived using quantum mechanical calculations to reproduce the electrostatic potential of the molecule in a solvated environment. acs.orgbiorxiv.orgnih.gov The Implicitly Polarized Charge (IPolQ) scheme is one such method used to generate accurate charges. acs.orgnih.govbiorxiv.org

Validation: Once developed, the new parameters must be rigorously validated. This involves running MD simulations on small model systems (e.g., a dipeptide containing the fluorinated amino acid) and comparing the results to experimental data or high-level quantum chemical calculations. biorxiv.orgnih.gov Key validation metrics include the ability to reproduce conformational preferences (e.g., Ramachandran plots) and experimental observables like NMR chemical shifts or relaxation rates. acs.orgnih.gov

Recent efforts have led to the development of robust force field parameters for various fluorinated aromatic and aliphatic amino acids for use with modern force fields like AMBER ff15ipq, enabling more accurate and reliable simulations of fluorine-containing peptides and proteins. acs.orgnih.govnih.gov

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

Computational methods such as molecular docking are crucial in modern drug discovery and development. These techniques predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. The prediction of binding affinity, a measure of the strength of the interaction, is also a key component of these computational studies.

While there is a wealth of research on the molecular docking and binding affinity of various other propanoic acid derivatives and difluorinated compounds, the specific benzylamino-substituted difluoropropanoic acid at the center of this inquiry appears to be uncharacterized in this context. The absence of such data precludes a detailed discussion of its potential interactions with biological targets, the creation of data tables summarizing binding energies, or an analysis of its binding modes within protein active sites.

Further research, including de novo computational studies, would be required to generate the data necessary to populate the requested section on molecular docking and protein-ligand binding affinity predictions for this compound. Without such studies, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.

Emerging Trends and Future Research Directions

Development of Novel Fluorinating Reagents and Catalytic Systems

The synthesis of fluorinated molecules such as 3-(Benzylamino)-2,2-difluoropropanoic acid is critically dependent on the availability of effective fluorinating agents and catalytic methods. rsc.org Recent progress in organofluorine chemistry is geared towards developing more selective, efficient, and safer methods for introducing fluorine. cas.cn A significant trend is the development of catalytic systems that can achieve late-stage fluorination, allowing for the introduction of fluorine atoms into complex molecules without the need for lengthy de novo synthesis. idw-online.de

Transition-metal catalysis, particularly with palladium, has emerged as a versatile strategy for the C-H activation and subsequent fluorination of amino acid derivatives. brynmawr.edu For instance, researchers have demonstrated palladium-catalyzed C-H activation to fluorinate the beta position of amino acids using electrophilic fluorine sources like Selectfluor. brynmawr.edu These methods often require directing groups to achieve high regioselectivity. nih.gov Similarly, copper-catalyzed systems have been employed for the selective fluorination of C(sp3)-H bonds in both aliphatic and aromatic amino acids. nih.gov

Beyond metal catalysis, photoredox-catalyzed methods offer a mild, metal-free alternative for synthesizing fluorinated amino acids. nih.gov These reactions can utilize alkyltrifluoroborates as radical precursors, which then add to a dehydroalanine (B155165) derivative, followed by trapping with an electrophilic fluorine source to generate α-fluoro-α-amino acids. nih.gov The development of third-generation radical fluorinating agents based on N-fluoro-N-arylsulfonamides (NFASs) also shows promise, offering high reactivity and selectivity for radical fluorination processes. researchgate.net These advanced synthetic strategies could significantly simplify the preparation of this compound and its analogues.

| Catalytic System/Method | Catalyst/Reagent | Fluorine Source | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Activation | Pd(II) with a ligand | Selectfluor | Enables late-stage, site-selective fluorination of amino acid derivatives. Often requires a directing group. | brynmawr.edu |

| Copper-Mediated C(sp3)-H Fluorination | Cu(II) | Selectfluor | Selective fluorination directed by chelating moieties like pyridine (B92270) and amide groups. | nih.gov |

| Visible-Light Photoredox Catalysis | Organic photocatalyst (e.g., mesityl acridinium) | Selectfluor | A mild, metal-free method for the carbofluorination of dehydroalanine derivatives. | nih.gov |

| Radical Hydrofluorination | N-Fluoro-N-arylsulfonamides (NFASs) | NFASs | Metal-free radical process applicable to remote C-H fluorination via hydrogen atom transfer. | researchgate.net |

| Deoxyfluorination of Carboxylic Acids | 2-(Trifluoromethylthio)benzothiazolium triflate | Reagent itself | Direct conversion of carboxylic acids to acyl fluorides under mild conditions. | beilstein-journals.org |

Advancements in High-Throughput Screening and Combinatorial Chemistry for Fluorinated Libraries

As synthetic methods for producing fluorinated compounds expand, there is a growing need for efficient screening techniques to evaluate their biological activity. High-throughput screening (HTS) of fluorinated compound libraries is greatly facilitated by fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. nih.gov The unique properties of the ¹⁹F nucleus—including its 100% natural abundance, high sensitivity, and a large chemical shift range with minimal background interference in biological samples—make it an ideal probe for detecting molecular interactions. acs.org

Fragment-based drug discovery (FBDD) is a particularly powerful application of this technology. researchgate.net Libraries of small, fluorinated fragments can be rapidly screened against a biological target. nih.govdtu.dk A change in the ¹⁹F-NMR signal upon addition of the target protein indicates binding. dtu.dk This method, sometimes labeled FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening), is highly sensitive for identifying even weak binders, which can then be optimized into more potent leads. acs.org The design of these fluorinated libraries is crucial; they must cover a wide chemical space and diverse local fluorine environments to maximize the chances of finding a hit. nih.gov

Combinatorial chemistry provides the synthetic engine to generate these diverse libraries. wikipedia.org By systematically combining a set of fluorinated building blocks (like derivatives of this compound) with other chemical scaffolds, vast numbers of distinct molecules can be synthesized efficiently. wikipedia.org These libraries are then amenable to HTS methods like ¹⁹F-NMR, creating a powerful workflow for discovering novel bioactive compounds.

| Screening Technique | Principle | Advantages for Fluorinated Libraries | Reference |

|---|---|---|---|

| ¹⁹F-NMR Direct Binding Assay | Detects changes in the fluorine chemical shift, line broadening, or relaxation rate upon binding to a target protein. | High sensitivity, low background, provides information on binding and local environment. Can screen mixtures. | nih.govdtu.dk |

| ¹⁹F-NMR Competition-Based Screening (FAXS) | A known weak-binding fluorinated "spy" molecule is displaced by a higher-affinity, non-fluorinated compound from the library, causing a change in the spy's NMR signal. | Allows screening of non-fluorinated libraries, identifies high-affinity binders, and requires limited amounts of protein. | acs.org |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface when a ligand from the library binds to an immobilized target. | Provides real-time kinetic data (association and dissociation rates). It is a label-free technique. | dtu.dk |

| X-ray Crystallography | Soaking a protein crystal with a library of fragments and identifying the electron density corresponding to a bound fragment. | Provides a high-resolution 3D structure of the binding mode, directly informing structure-based design. | dtu.dk |

Applications in Targeted Covalent Inhibitor Design

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target, often leading to enhanced potency, prolonged duration of action, and improved selectivity. researchgate.netrsc.org While TCIs have historically targeted the nucleophilic thiol group of cysteine residues, there is a growing interest in developing electrophilic "warheads" that can react with other amino acid residues like serine, lysine, and tyrosine. researchgate.net

Fluorinated functional groups are uniquely suited for the design of novel TCIs. The strong electron-withdrawing nature of fluorine can be used to tune the reactivity of an electrophilic center. For example, α,α-difluoroketone motifs can act as transition-state analogues for serine proteases, forming a stable covalent hemiketal adduct with the active site serine residue. nih.gov This strategy could be relevant for derivatives of this compound, where the difluorinated carbon is adjacent to a carbonyl group.

Another emerging class of warheads are sulfonyl fluorides (SFs), which have shown the ability to react with a broad range of nucleophilic amino acids, including serine, lysine, and tyrosine. researchgate.netacs.org This versatility expands the scope of proteins that can be targeted covalently, moving beyond those with a conveniently located cysteine. researchgate.net The design of a TCI involves optimizing a reversible binding scaffold to correctly position the electrophilic warhead for reaction with the target nucleophile. nih.gov The gem-difluoro group in a molecule like this compound could serve to modulate the electronics and stability of a nearby warhead or participate more directly in the interaction with the target protein.

| Electrophilic Warhead | Target Residue(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Acrylamide | Cysteine | Michael addition of the cysteine thiol to the α,β-unsaturated amide. | researchgate.net |

| α,α-Difluoroketone | Serine | Forms a stable, covalent hemiketal with the serine hydroxyl group, mimicking the tetrahedral transition state. | nih.gov |

| Sulfonyl Fluoride (B91410) (SF) | Serine, Tyrosine, Lysine, Histidine | Sulfonyl-exchange chemistry where the fluoride is displaced by the nucleophilic amino acid side chain. | researchgate.netacs.org |

| Fluorosulfate | Tyrosine, Lysine, Histidine | Similar to sulfonyl fluorides, forms a stable covalent sulfonyl-adduct with nucleophilic residues. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Benzylamino)-2,2-difluoropropanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the fluorination of α,β-unsaturated precursors or nucleophilic substitution of halogenated intermediates. For example, benzyl ester derivatives (e.g., 3-Dibenzylamino-2-fluoropropionic acid benzyl ester, CAS 887352-80-9) can serve as intermediates, where hydrolysis under acidic or basic conditions yields the free acid . Optimization requires monitoring reaction kinetics via HPLC or NMR to balance fluorination efficiency (e.g., using DAST or Deoxo-Fluor reagents) with minimizing side reactions like over-fluorination or ester degradation. Temperature control (0–25°C) and anhydrous conditions are critical to suppress hydrolysis .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹⁹F NMR : The two equivalent fluorine atoms on the C2 position produce a singlet at δ ~-110 to -120 ppm, distinct from mono-fluorinated analogs (doublets) or trifluoromethyl groups (e.g., δ ~-60 to -70 ppm for CF₃ in related compounds) .

- IR Spectroscopy : The carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and amide N-H bend (~1550 cm⁻¹) differentiate it from ester or amide derivatives.

- ¹H NMR : The benzyl group’s aromatic protons (δ ~7.2–7.4 ppm) and CH₂NH coupling (δ ~3.5–4.0 ppm) provide additional confirmation .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is prone to hydrolysis due to the electron-withdrawing fluorine atoms. Storage recommendations include:

- Temperature : -20°C under inert gas (N₂/Ar) to prevent moisture absorption.

- Solubility : Dissolve in anhydrous DMSO or THF for long-term stability.

- Degradation Monitoring : Regular LC-MS analysis to detect hydrolyzed products (e.g., 2,2-difluoropropanoic acid) or benzylamine byproducts .

Advanced Research Questions

Q. How does fluorination at the C2 position influence the compound’s reactivity in peptide coupling or catalytic reactions?

- Methodological Answer : The electronegative fluorine atoms increase the acidity of the adjacent NH group (pKa ~8–9 vs. ~10 for non-fluorinated analogs), enhancing its nucleophilicity in coupling reactions (e.g., EDC/HOBt-mediated peptide synthesis). However, steric hindrance from the difluoromethyl group may reduce coupling yields with bulky substrates. Computational studies (DFT) can model transition states to predict reactivity, while kinetic assays under varied pH (6–9) optimize reaction efficiency .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf, solubility) for this compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. A systematic approach includes:

- Purification : Recrystallization (e.g., using ethanol/water mixtures) followed by DSC to verify melting point consistency (cf. mp data for related fluorinated acids, e.g., 287.5–293.5°C for 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) .

- Solubility Studies : Use isothermal titration calorimetry (ITC) in buffered solutions (pH 4–7) to account for ionization effects. Cross-reference with PubChem/NIST datasets for validation .

Q. What computational strategies are effective for predicting the bioactivity or binding affinity of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina with fluorinated analogs (e.g., 3-(trifluoromethyl)phenylpropanoic acid, CAS 94022-99-8) as templates to model interactions with target enzymes .

- QSAR Models : Train on datasets of fluorinated amino acids (e.g., pKa, logP) to predict membrane permeability or metabolic stability .

- MD Simulations : Analyze conformational flexibility of the benzylamino group in aqueous vs. lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.